molecular formula C16H10Cl2N4S B12140833 2-(2,4-Dichloro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene

2-(2,4-Dichloro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene

Cat. No.: B12140833
M. Wt: 361.2 g/mol
InChI Key: BOOBOFHIQQHKGE-UHFFFAOYSA-N
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Description

2-(2,4-Dichloro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene is a tricyclic heterocyclic compound belonging to the 1,3,4,9-tetraaza-fluorene family. This scaffold is characterized by a fused aromatic system containing four nitrogen atoms, which confers unique electronic and steric properties.

Properties

Molecular Formula

C16H10Cl2N4S

Molecular Weight

361.2 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C16H10Cl2N4S/c17-10-6-5-9(12(18)7-10)8-23-16-20-15-14(21-22-16)11-3-1-2-4-13(11)19-15/h1-7H,8H2,(H,19,20,22)

InChI Key

BOOBOFHIQQHKGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene typically involves the reaction of 2,4-dichlorobenzyl chloride with a suitable nucleophile, such as a thiol, to form the benzylsulfanyl intermediate. This intermediate is then reacted with a tetraaza-fluorene derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(2,4-Dichloro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene involves its interaction with specific molecular targets. The dichlorobenzylsulfanyl group can interact with enzymes or receptors, modulating their activity. The tetraaza-fluorene core may also play a role in binding to DNA or proteins, affecting cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound can inhibit certain enzymes and disrupt cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected 1,3,4,9-Tetraaza-fluorene Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound 2-(2,4-Dichloro-benzylsulfanyl) C₁₈H₁₁Cl₂N₄S 401.27* Not reported Dichlorophenyl, thioether
Rbin-2 () 7-Bromo-2-(2-methyl-allylsulfanyl) C₁₄H₁₁BrN₄S 367.23 Not reported Bromo, allylthioether
Inauhzin () 1-Phenothiazin-10-yl-2-(9H-1,3,4,9-tetraaza-fluoren-2-ylsufanyl)-butan-1-one C₂₅H₁₉N₅OS₂ 469.58 Not reported Phenothiazine, ketone, thioether
6-Bromo-9-methyl-2-(morpholin-ethylsulfanyl) () 6-Bromo-9-methyl-2-(2-morpholin-4-yl-ethylsulfanyl) C₁₆H₁₈BrN₅OS 408.32 Not reported Bromo, morpholine, thioether
2-(Tetraaza-fluoren-2-ylsulfanyl)-N-o-tolyl-acetamide () 2-(9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-N-o-tolyl-acetamide C₁₇H₁₅N₅OS 353.40 Not reported Acetamide, thioether, methylphenyl

*Calculated based on substituents.

Key Observations:

  • Halogenation: The target compound’s 2,4-dichlorobenzyl group likely enhances hydrophobic interactions compared to Rbin-2’s bromo substituent or Inauhzin’s phenothiazine moiety .
  • Thioether Linkage: All compounds feature a sulfanyl group at position 2, but the substituent’s bulkiness (e.g., benzyl vs. morpholin-ethyl in ) may influence solubility and target binding .

Biological Activity

The compound 2-(2,4-Dichloro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene is a member of the tetraaza-fluorene family, which has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure

The chemical structure of 2-(2,4-Dichloro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene can be described as follows:

  • Molecular Formula : C14_{14}H12_{12}Cl2_{2}N6_{6}S
  • Molecular Weight : 358.25 g/mol

Antimicrobial Properties

Research indicates that derivatives of tetraaza-fluorene exhibit significant antimicrobial activities. A study by found that certain synthesized compounds showed promising antibacterial and antifungal properties. Although specific data on the dichlorobenzylsulfanyl derivative is limited, it is reasonable to infer similar activities based on structural analogs.

Antitumor Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In particular, compounds structurally related to tetraaza-fluorene have shown activity against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. These studies utilized 5-fluorouracil as a reference drug and reported significant activity in some derivatives . The mechanism of action appears to involve inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in DNA synthesis.

Molecular docking studies suggest that the compound may bind effectively to the active sites of target enzymes like DHFR. This binding can disrupt essential cellular processes in pathogens and cancer cells . The presence of the dichlorobenzylsulfanyl group may enhance hydrophobic interactions with these targets.

Summary of Biological Activities

Activity TypeCell Line/PathogenReference
AntibacterialVarious strains
AntifungalVarious strains
CytotoxicityA-549
CytotoxicityMCF-7

Case Studies

  • Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy of various tetraaza-fluorene derivatives, compounds were tested against a panel of bacterial and fungal strains. The results indicated that modifications to the benzylsulfanyl group significantly influenced activity levels .
  • Cytotoxicity Assessment : A series of tetraaza-fluorene derivatives were synthesized and tested for cytotoxicity against A-549 and MCF-7 cell lines. The results demonstrated that certain substitutions led to enhanced cytotoxic effects compared to standard chemotherapeutics .

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